molecular formula C7H14O2 B1317620 2,6-Dimethyloxan-4-ol CAS No. 33747-09-0

2,6-Dimethyloxan-4-ol

Cat. No. B1317620
CAS RN: 33747-09-0
M. Wt: 130.18 g/mol
InChI Key: BHFMWPOZZNNSRV-UHFFFAOYSA-N
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Description

2,6-Dimethyloxan-4-ol is a colorless, flammable, and water-soluble organic compound classified as an alcohol1. It has a molecular formula of C7H14O2 and a molecular weight of 130.18 g/mol21.



Synthesis Analysis

The synthesis of 2,6-Dimethyloxan-4-ol is not well-documented in the available resources. Further research is required to provide a detailed synthesis analysis1.



Molecular Structure Analysis

The molecular structure of 2,6-Dimethyloxan-4-ol consists of seven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms2. However, the specific arrangement of these atoms in the molecule is not provided in the available resources.



Chemical Reactions Analysis

The chemical reactions involving 2,6-Dimethyloxan-4-ol are not well-documented in the available resources. Further research is required to provide a detailed chemical reactions analysis.



Physical And Chemical Properties Analysis

2,6-Dimethyloxan-4-ol has a molecular weight of 130.18 g/mol21. It is a colorless, flammable, and water-soluble organic compound1. However, other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.


Scientific Research Applications

  • Chemistry
    • Summary of the application : The compound “2,6-Dimethyloxan-4-ol” has been studied in the field of chemistry, particularly in relation to its derivatives . The research focused on the application of the variable oxygen probe to derivatives of 2,6-Dimethyltetrahydropyran-4-ol .
    • Methods of application or experimental procedures : The research involved applying the variable oxygen probe to axial and equatorial 4-pyranols and their ester and ether derivatives . Plots of C-OR bond distance versus pKa (ROH) were used to provide evidence for slightly stronger donation into the σ∗C-OR antibonding orbital in the equatorial derivatives than in the axial derivatives . This is consistent with the presence of a through-bond nO-σCC-σ∗CO interaction . Density functional theory (DFT) calculations and natural bond orbital (NBO) analyses were also used .
    • Results or outcomes : The research provided evidence for a through-bond nO-σCC-σ∗CO interaction in the equatorial derivatives of 2,6-Dimethyltetrahydropyran-4-ol . This was supported by DFT calculations and NBO analyses .

Safety And Hazards

The safety and hazards of 2,6-Dimethyloxan-4-ol are not well-documented in the available resources. Further research is required to provide a detailed safety and hazards analysis.


properties

IUPAC Name

2,6-dimethyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5-3-7(8)4-6(2)9-5/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFMWPOZZNNSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569735
Record name 2,6-Dimethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyloxan-4-ol

CAS RN

33747-09-0, 41866-70-0
Record name 2,6-Dimethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethyloxan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,6-Dimethyl-4H-pyran-4-one (5.0 g) in ethanol (40 ml) was hydrogenated under 10% Pd-C (0.5 g) at 10 bar of hydrogen for 2 days. The solution was then evaporated to an oil which was purified by silica-gel MPLC [using a 1:1 mixture of ethyl acetate and hexane as eluant] to give the title product (3.71 g, 74%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
74%

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